molecular formula C15H12O6 B11752750 3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid

3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid

Cat. No.: B11752750
M. Wt: 288.25 g/mol
InChI Key: OYJYITDWCXDYQZ-UHFFFAOYSA-N
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Description

3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes carboxylic acid groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde derivatives and malonic acid in the presence of a base such as sodium hydroxide.

    Decarboxylation: The intermediate product undergoes decarboxylation to form the desired conjugated system.

    Oxidation: The final step involves oxidation using reagents like potassium permanganate to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid: shares similarities with other conjugated carboxylic acids, such as cinnamic acid derivatives and benzoic acid derivatives.

    Cinnamic Acid: Similar in structure but lacks the additional carboxylic acid groups.

    Benzoic Acid: Contains a single carboxylic acid group and lacks the conjugated double bonds.

Uniqueness

The uniqueness of this compound lies in its combination of multiple carboxylic acid groups and conjugated double bonds, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-[3,5-bis(2-carboxyethenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-13(17)4-1-10-7-11(2-5-14(18)19)9-12(8-10)3-6-15(20)21/h1-9H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJYITDWCXDYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=CC(=O)O)C=CC(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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